molecular formula C17H24N2OS B5526992 3-(4-Acetylphenyl)-1-cyclohexyl-1-ethylthiourea

3-(4-Acetylphenyl)-1-cyclohexyl-1-ethylthiourea

Cat. No.: B5526992
M. Wt: 304.5 g/mol
InChI Key: XALYLOGYFZPBBE-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-1-cyclohexyl-1-ethylthiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a thiourea group attached to a 4-acetylphenyl ring, a cyclohexyl group, and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-1-cyclohexyl-1-ethylthiourea can be achieved through a multi-step process involving the reaction of 4-acetylphenyl isothiocyanate with cyclohexylamine and ethylamine. The reaction typically takes place in an organic solvent such as toluene or dichloromethane under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient mixing and heat transfer, resulting in higher yields and purity of the final product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-1-cyclohexyl-1-ethylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group in the 4-acetylphenyl ring can be reduced to form alcohol derivatives.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions to form different thiourea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfonyl derivatives of this compound.

    Reduction: Alcohol derivatives of the 4-acetylphenyl ring.

    Substitution: Various thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Acetylphenyl)-1-cyclohexyl-1-ethylthiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Studied for its potential therapeutic applications, including anticancer, antibacterial, and antifungal activities.

    Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-1-cyclohexyl-1-ethylthiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular membranes, affecting membrane stability and function. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one: Known for its antimicrobial activity.

    1-(4-Acetylphenyl)-3-alkylimidazolium salts: Studied for their enzyme inhibition properties.

Uniqueness

3-(4-Acetylphenyl)-1-cyclohexyl-1-ethylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl and ethyl groups in the thiourea structure enhances its stability and interaction with biological targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(4-acetylphenyl)-1-cyclohexyl-1-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c1-3-19(16-7-5-4-6-8-16)17(21)18-15-11-9-14(10-12-15)13(2)20/h9-12,16H,3-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALYLOGYFZPBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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